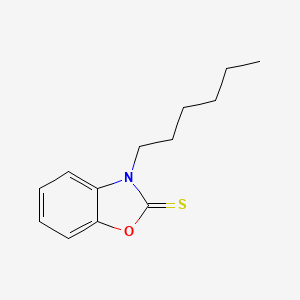

3-Hexyl-1,3-benzoxazole-2(3H)-thione

Description

3-Hexyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound featuring a benzoxazole core substituted with a hexyl group at the 3-position and a thione group at the 2-position. Benzoxazole-thiones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No. |

87707-56-0 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

3-hexyl-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C13H17NOS/c1-2-3-4-7-10-14-11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3 |

InChI Key |

OEYCMMQSKLWMAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2OC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable thioamide in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of 3-Hexyl-1,3-benzoxazole-2(3H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thione group can lead to the formation of thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

3-Hexyl-1,3-benzoxazole-2(3H)-thione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Hexyl-1,3-benzoxazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The biological and physicochemical properties of benzoxazole-thiones are heavily influenced by substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Nitro () and fluoro () substituents alter electronic properties, affecting reactivity and binding to biological targets.

- Core Heterocycle : Benzothiazole-thiones () and thiazole-thiones () exhibit distinct tautomeric behavior and solubility compared to benzoxazole derivatives.

Spectral and Structural Characterization

- NMR and IR : Benzoxazole-thiones typically show characteristic 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and thiocarbonyl (C=S) IR stretches near 1200–1250 cm⁻¹ . For example, 3-((1H-indol-3-yl)methyl)benzoxazole-2(3H)-thione (Compound 11) exhibits a melting point of 157–159°C and distinct 13C NMR signals for the thiocarbonyl carbon at δ 167.2 ppm .

- X-ray Crystallography : 6-Nitro-1,3-benzoxazole-2(3H)-thione demonstrates a planar benzoxazole ring with a nitro group inducing slight distortion, as revealed by single-crystal studies .

Antimicrobial and Cytotoxic Profiles

- Oxadiazole-Thione Derivatives : Piperidine-substituted 1,3,4-oxadiazole-2(3H)-thiones (e.g., 5a-5k) show moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans, with IC50 values ranging from 8–32 µg/mL .

- Benzothiazole-Thiones : 3-Methylbenzothiazole-2(3H)-thione derivatives exhibit antitumor activity, though specific data for the hexyl analog are unavailable .

- Enzyme Inhibition: Oxadiazole-thiones with bulky substituents (e.g., t-butyldimethylsilyloxy) show non-competitive inhibition of nucleotide pyrophosphatases (IC50 = 66.47 µM) . The hexyl group’s long alkyl chain may similarly modulate enzyme interactions.

Structure-Activity Relationships (SAR)

- Alkyl Chains : Longer chains (e.g., hexyl) may improve membrane penetration but could reduce solubility, necessitating optimization .

- Aromatic vs. Aliphatic Substituents : Piperidine derivatives () show enhanced activity over purely aliphatic chains, suggesting a balance between lipophilicity and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.